REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([CH:16]=[O:17])=[C:4]([N:18](CC2C=CC(OC)=CC=2)CC2C=CC(OC)=CC=2)[N:3]=1.C1(CO)CCCCC1>FC(F)(F)C(O)=O>[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:5]([CH:16]=[O:17])=[C:4]([NH2:18])[N:3]=1
|
Name
|
2-Amino-4-cyclohexylmethoxy-6-di(4-methoxybenzyl)amino-5-pyrimidine carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)OCC1CCCCC1)C=O)N(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained previously
|
Type
|
CUSTOM
|
Details
|
with purification of the product by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 40% EtOAc/petrol (40:60)
|
Type
|
CUSTOM
|
Details
|
yielding a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)OCC1CCCCC1)C=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |